molecular formula C18H13NO4 B5835696 2-[(4-nitrobenzyl)oxy]-1-naphthaldehyde

2-[(4-nitrobenzyl)oxy]-1-naphthaldehyde

Cat. No.: B5835696
M. Wt: 307.3 g/mol
InChI Key: SCYFBOAJMOUKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-nitrobenzyl)oxy]-1-naphthaldehyde, also known as NBN-aldehyde, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. NBN-aldehyde has been used as a fluorescent probe for the detection of biological thiols and as a building block for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2-[(4-nitrobenzyl)oxy]-1-naphthaldehyde involves the reaction of the aldehyde group with thiols to form a thiohemiacetal. This reaction is reversible and can be used to monitor changes in thiol concentration over time. The thiohemiacetal can be further oxidized to form a stable thioester, which can be detected by fluorescence spectroscopy.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is used solely as a research tool in the laboratory and is not intended for human or animal consumption.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-nitrobenzyl)oxy]-1-naphthaldehyde as a fluorescent probe is its high selectivity for thiols. It has been shown to have minimal interference from other biological molecules, making it a reliable tool for thiol detection. However, one limitation of using this compound is its low water solubility, which can limit its use in aqueous environments.

Future Directions

There are many potential future directions for the use of 2-[(4-nitrobenzyl)oxy]-1-naphthaldehyde in scientific research. One area of interest is the development of new fluorescent probes based on the this compound scaffold. These probes could be optimized for specific thiols or other biological molecules, allowing for more precise detection and monitoring of these molecules in living organisms. Another potential direction is the use of this compound in the development of new organic compounds for use in materials science or drug discovery. Overall, this compound is a versatile and valuable tool for scientific research, with many potential applications in the future.

Synthesis Methods

The synthesis of 2-[(4-nitrobenzyl)oxy]-1-naphthaldehyde involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the hydroxyl group with the nitrobenzyl group, followed by oxidation of the resulting intermediate to form the aldehyde.

Scientific Research Applications

2-[(4-nitrobenzyl)oxy]-1-naphthaldehyde has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of biological thiols such as glutathione and cysteine. Thiols play an important role in many biological processes, and their detection is essential for understanding these processes. This compound has also been used as a building block for the synthesis of various organic compounds, including fluorescent dyes and sensors.

Properties

IUPAC Name

2-[(4-nitrophenyl)methoxy]naphthalene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-11-17-16-4-2-1-3-14(16)7-10-18(17)23-12-13-5-8-15(9-6-13)19(21)22/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYFBOAJMOUKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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